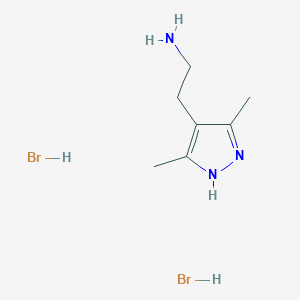

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide

Overview

Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Unfortunately, without specific data for “4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazoles, for example, can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, and reactions with electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications

Synthesis and Characterization

Synthesis of Tetrahydrobenzo(b)pyran Derivatives : Utilization in the synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives, highlighting the method's efficiency, convenience, and environmental friendliness (Jin et al., 2004).

Development of Heterogeneous Catalysts : Application in the preparation of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the method's advantages in terms of yield, simplicity, and reaction times (Maleki & Ashrafi, 2014).

Biological and Pharmacological Studies

Antibacterial Activities : Investigation into the antibacterial properties of Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, revealing moderate to good activity against several bacterial strains (Asiri & Khan, 2010).

Anti-Cancer Activity : Exploration of the anticancer potential of 4-aminoantipyrine-based heterocycles against human tumor breast cancer cell lines, indicating significant activity in certain compounds (Ghorab et al., 2014).

Material Science and Chemistry

Optical Properties Studies : Analysis of antipyrine derivatives in thin films, focusing on their amorphous nature and optical properties, which include absorption spectra and dispersion parameters (El-Ghamaz et al., 2017).

Fluorescent Chemosensor Development : Synthesis and physicochemical evaluation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and related compounds, investigating their utility as fluorescent chemosensors for selective and sensitive detection of ions (Asiri et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide is serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby preventing their normal function .

Biochemical Pathways

The inhibition of serine proteases by 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide affects multiple biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion .

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. Its stability at low pH values also suggests that it could survive the acidic environment of the stomach.

Result of Action

The inhibition of serine proteases by 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide can have various molecular and cellular effects, depending on the specific protease being inhibited. For example, inhibiting thrombin could prevent blood clotting, while inhibiting trypsin and chymotrypsin could disrupt protein digestion .

Action Environment

The action of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide can be influenced by various environmental factors. For instance, its water solubility and stability at low pH values suggest that it could be effectively used in aqueous environments and withstand acidic conditions. Its stability decreases at ph values above 70 , which could limit its use in more alkaline environments.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHMBYGHVPKFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

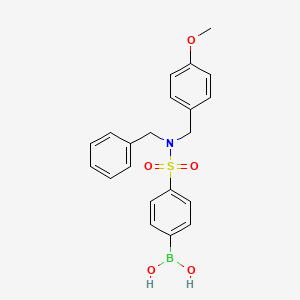

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)